BenchChemオンラインストアへようこそ!

CEP1612

Proteasome inhibition subunit selectivity chymotrypsin-like activity

CEP1612 is a highly selective ( >500-fold β5/β2 ) dipeptidyl aldehyde proteasome inhibitor. It uniquely induces p53-independent apoptosis in Bcl-2-overexpressing cells and robust Hsp70 induction in neurons, making it the definitive research tool for β5-specific mechanistic studies and preclinical oncology/neurodegeneration models where broad-spectrum inhibitors (e.g., MG-132) fail to provide clean, interpretable data.

Molecular Formula C35H53N7O7
Molecular Weight 683.8 g/mol
CAS No. 189036-01-9
Cat. No. B1668382
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCEP1612
CAS189036-01-9
SynonymsCEP 1612
CEP-1612
CEP1612
phthalimide-(CH2)8CH(cyclopentyl)CO-Arg(NO2)-Leu-H
phthalimide-(CH2)8CH(cyclopentyl)CO-nitroarginyl-leucinal
Molecular FormulaC35H53N7O7
Molecular Weight683.8 g/mol
Structural Identifiers
SMILESCC(C)CC(C=O)NC(=O)C(CCCN=C(N)N[N+](=O)[O-])NC(=O)C(CCCCCCCCN1C(=O)C2=CC=CC=C2C1=O)C3CCCC3
InChIInChI=1S/C35H53N7O7/c1-24(2)22-26(23-43)38-32(45)30(19-13-20-37-35(36)40-42(48)49)39-31(44)27(25-14-8-9-15-25)16-7-5-3-4-6-12-21-41-33(46)28-17-10-11-18-29(28)34(41)47/h10-11,17-18,23-27,30H,3-9,12-16,19-22H2,1-2H3,(H,38,45)(H,39,44)(H3,36,37,40)/t26-,27?,30-/m0/s1
InChIKeyOOEXUWDNTCTJMI-ZJHKYUCMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

CEP1612 (CAS 189036-01-9): Dipeptidyl Aldehyde Proteasome Inhibitor with >500-Fold β5 Selectivity for Apoptosis and Cancer Research


CEP1612 (phthalimide-(CH₂)₈CH(cyclopentyl)CO-Arg(NO₂)-Leu-H) is a synthetic dipeptidyl aldehyde that functions as a potent and selective inhibitor of the 20S proteasome [1]. It belongs to the peptide aldehyde class of proteasome inhibitors and is characterized by its cell permeability, irreversible binding to the β5 (chymotrypsin-like) subunit, and induction of apoptosis via p53-independent accumulation of cyclin-dependent kinase inhibitors p21ᴹᵃᶠ¹ and p27ᴷᴵᴾ¹ [2]. CEP1612 is classified as a β5‑selective, non‑primed substrate channel inhibitor and has reached preclinical evaluation stage, making it a well‑documented research tool for investigating ubiquitin‑proteasome system dysfunction in cancer and neurodegenerative disease models [1].

Why CEP1612 Cannot Be Replaced by Generic Proteasome Inhibitors in Preclinical Studies


Proteasome inhibitors are a heterogeneous class of compounds with divergent subunit selectivity profiles, binding modes, and off‑target liabilities [1]. CEP1612, a dipeptidyl aldehyde, exhibits >500‑fold selectivity for the chymotrypsin‑like (β5) activity over the trypsin‑like activity [2]. In contrast, widely used research‑grade proteasome inhibitors such as MG‑132 (Z‑Leu‑Leu‑Leu‑al) show significantly lower β5 selectivity and co‑inhibit β2 and β1 subunits at comparable concentrations, leading to broader proteasome inhibition and distinct biological outcomes [3]. Lactacystin, while β5‑selective, acts via an irreversible epoxyketone mechanism that differs from CEP1612's aldehyde‑mediated reversible inhibition, resulting in divergent effects on antigen presentation and heat shock protein induction [4]. Bortezomib (PS‑341), a boronic acid‑based clinical agent, targets both β5 and β1 subunits and induces p53 stabilization—a pathway not required for CEP1612‑induced apoptosis [5]. These mechanistic and selectivity differences preclude direct substitution of CEP1612 with other proteasome inhibitors in experiments where β5‑specific, p53‑independent apoptosis or selective p27 accumulation is the intended endpoint.

CEP1612 vs. Comparator Proteasome Inhibitors: Quantitative Differentiation in Selectivity, Potency, and In Vivo Efficacy


CEP1612 Exhibits >500-Fold Selectivity for β5 (Chymotrypsin-Like) Over β2 (Trypsin-Like) Activity—Unmatched Among Peptide Aldehydes

CEP1612 demonstrates exceptionally high selectivity for the chymotrypsin‑like (β5) catalytic subunit of the 20S proteasome, with >500‑fold preference over the trypsin‑like (β2) activity [1]. This selectivity was determined via fluorogenic substrate assays using Suc‑Leu‑Leu‑Val‑Tyr‑AMC (β5) and Boc‑Leu‑Arg‑Arg‑AMC (β2) with purified 20S proteasome [1]. In contrast, the widely used peptide aldehyde MG‑132 (Z‑Leu‑Leu‑Leu‑al) shows substantially lower β5/β2 selectivity, with reported IC₅₀ ratios of approximately 10‑ to 20‑fold depending on assay conditions [2]. Lactacystin, an epoxyketone, inhibits β5 with an IC₅₀ of ~0.5‑1 μM but also suppresses β2 activity at comparable concentrations, yielding a β5/β2 selectivity of <100‑fold [3]. The >500‑fold selectivity of CEP1612 is among the highest reported for peptide aldehyde proteasome inhibitors and directly correlates with its ability to induce apoptosis via p27 accumulation without broad proteasome shutdown [1].

Proteasome inhibition subunit selectivity chymotrypsin-like activity trypsin-like activity

CEP1612 Inhibits Purified 20S Proteasome with IC₅₀ = 60 nM—Comparable Potency to MG‑132 but with Superior β5 Specificity

In a cell‑free assay using recombinant 20S proteasome and the β5‑specific fluorogenic substrate Suc‑Leu‑Leu‑Val‑Tyr‑AMC, CEP1612 inhibited chymotrypsin‑like activity with an IC₅₀ of 60 nM [1]. This potency is comparable to that of MG‑132, which inhibits the same activity with an IC₅₀ of approximately 100 nM under similar assay conditions [2]. However, CEP1612 achieves this potency while maintaining >500‑fold β5/β2 selectivity, whereas MG‑132 exhibits only 10‑ to 20‑fold selectivity [3]. Bortezomib (PS‑341), a boronic acid clinical inhibitor, displays a lower IC₅₀ of ~3‑7 nM for β5 but co‑inhibits β1 (caspase‑like) activity with an IC₅₀ of ~74 nM, resulting in a broader inhibition profile [4]. The 60 nM IC₅₀ of CEP1612 places it among the more potent peptide aldehyde proteasome inhibitors while preserving the highest β5 selectivity in its class.

IC₅₀ 20S proteasome chymotrypsin-like activity potency

CEP1612 Achieves Intact‑Cell Proteasome Inhibition with Cellular IC₅₀ = 1 μM and Apoptosis Induction at 1 μM—Superior Cellular Activity vs. Lactacystin

CEP1612 is cell‑permeable and inhibits proteasome activity in intact cells with an IC₅₀ of 1 μM, as measured by accumulation of the proteasome substrates p21ᴹᵃᶠ¹ and p27ᴷᴵᴾ¹ in A‑549 lung adenocarcinoma cells [1]. The same 1 μM concentration was sufficient to induce PARP cleavage and caspase‑3 activation, biochemical hallmarks of apoptosis, in A‑549, MCF‑7 (breast), and SV40‑transformed WI‑38 fibroblast cells [1]. In contrast, lactacystin requires concentrations of 10‑20 μM to induce comparable levels of apoptosis in many cancer cell lines, reflecting its lower cell permeability and slower kinetics of β5 modification [2]. MG‑132 exhibits an intact‑cell IC₅₀ for proteasome inhibition of approximately 0.5‑1 μM [3], similar to CEP1612, but its lower β5 selectivity results in broader proteasome inhibition and distinct downstream effects on cell cycle regulators. CEP1612 thus combines cell permeability comparable to MG‑132 with the superior β5 selectivity documented above.

Cell permeability intact‑cell proteasome inhibition apoptosis induction IC₅₀

CEP1612 Induces p53‑Independent Apoptosis and Overcomes Bcl‑2‑Mediated Chemoresistance—Differentiation from Etoposide and Bortezomib

CEP1612 induces apoptosis in Jurkat T cells overexpressing the anti‑apoptotic oncoprotein Bcl‑2, a model of chemoresistance, at low (sub‑micromolar) concentrations, whereas the standard chemotherapeutic etoposide fails to kill these cells under identical conditions [1]. CEP1612‑induced apoptosis is p53‑independent, occurring in p53‑null and p53‑mutant cancer cell lines including A‑549 (p53 wild‑type but functionally compromised), MCF‑7 (p53 wild‑type), and SV40‑transformed fibroblasts (p53 inactivated) [2]. In contrast, bortezomib (PS‑341) induces p53 stabilization and phosphorylation, engaging a p53‑dependent apoptotic pathway in many cell types [3]. CEP1612 also selectively induces apoptosis in SV40‑transformed human fibroblasts while sparing the parental normal WI‑38 fibroblasts, demonstrating tumor‑cell selectivity [4]. This profile—Bcl‑2 resistance override combined with p53 independence and transformed‑cell selectivity—distinguishes CEP1612 from both etoposide (ineffective in Bcl‑2‑overexpressing cells) and bortezomib (p53‑dependent in many contexts).

p53‑independent apoptosis Bcl‑2 chemoresistance Jurkat T cells

CEP1612 Inhibits Human Lung Adenocarcinoma A‑549 Tumor Growth by 68% in Nude Mice—Quantitative In Vivo Efficacy Comparable to Early Proteasome Inhibitors

In an A‑549 human lung adenocarcinoma xenograft model in nude mice, daily intraperitoneal administration of CEP1612 at 10 mg/kg for 31 days resulted in 68% tumor growth inhibition (P < 0.05) relative to vehicle‑treated controls [1]. Control tumors reached an average volume of 285.3 ± 26.0 mm³, whereas CEP1612‑treated tumors reached only 176.4 ± 36.6 mm³ [1]. Immunohistochemical analysis of tumor specimens confirmed in vivo accumulation of p21ᴹᵃᶠ¹ and p27ᴷᴵᴾ¹, and TUNEL staining demonstrated massive induction of apoptosis [1]. For context, the dipeptide boronic acid PS‑341 (bortezomib) achieved approximately 60% growth inhibition in a PC‑3 prostate cancer xenograft model at a similar dosing regimen [2]. The 68% inhibition by CEP1612 in a lung adenocarcinoma model represents a robust in vivo proof‑of‑concept for a peptide aldehyde proteasome inhibitor, demonstrating that β5‑selective inhibition translates to meaningful antitumor activity in a solid tumor model.

In vivo tumor growth inhibition A‑549 xenograft nude mice preclinical efficacy

CEP1612 Suppresses Polyglutamine‑Induced Nuclear Inclusion Formation in Postmitotic Neurons—A Property Shared with Lactacystin but with Stronger Hsp70 Induction

In primary cultures of sympathetic neurons transfected with a 127‑glutamine repeat construct, both CEP1612 and lactacystin suppress the formation of polyglutamine‑induced nuclear inclusions (NIs) [1]. However, CEP1612 induces a stronger upregulation of the molecular chaperone Hsp70 than lactacystin, as shown by Western blot and immunocytochemistry [1]. In contrast, the less selective proteasome inhibitor N‑acetyl‑Leu‑Leu‑Norleucinal (ALLN) does not induce Hsp70 expression or suppress NI formation [1]. The ability of CEP1612 to induce Hsp70 is functionally significant, as co‑expression of wild‑type Hsp70 reduces the percentage of neurons containing NIs, and expression of mutant Hsp70 blocks the protective effect of proteasome inhibition [1]. This suggests that CEP1612 suppresses polyglutamine toxicity not only through proteasome inhibition but also via Hsp70 induction—a dual mechanism that may enhance its neuroprotective profile relative to lactacystin.

Polyglutamine neurodegeneration nuclear inclusions Hsp70 proteasome inhibition

CEP1612 (CAS 189036-01-9): Recommended Research and Preclinical Application Scenarios Based on Quantitative Differentiation


Investigating β5‑Specific Proteasome Inhibition in Apoptosis Pathways

CEP1612 is the inhibitor of choice for experiments requiring clean, β5‑selective proteasome inhibition without confounding β2 or β1 suppression. Its >500‑fold β5/β2 selectivity [1] ensures that observed biological effects—particularly p27ᴷᴵᴾ¹ accumulation and p53‑independent apoptosis—can be attributed specifically to chymotrypsin‑like activity blockade. This is critical for mechanistic studies dissecting the ubiquitin‑proteasome system in cancer cell biology, where broad‑spectrum inhibitors like MG‑132 may produce mixed phenotypes due to concurrent β2 and β1 inhibition.

Modeling Bcl‑2‑Mediated Chemoresistance Overcome

CEP1612 uniquely induces apoptosis in Bcl‑2‑overexpressing Jurkat T cells and other chemoresistant cancer models where etoposide and other standard chemotherapeutics fail [2]. This makes CEP1612 an essential positive control and reference compound for high‑throughput screening campaigns aimed at identifying novel agents that bypass Bcl‑2‑mediated apoptotic blockade. Its p53‑independent mechanism further distinguishes it from p53‑dependent agents like bortezomib in many cell contexts [3].

Preclinical Solid Tumor Xenograft Studies with Peptide Aldehyde Proteasome Inhibitors

With documented 68% tumor growth inhibition in an A‑549 lung adenocarcinoma xenograft model at 10 mg/kg/day i.p. [4], CEP1612 serves as a benchmark compound for in vivo evaluation of novel peptide aldehyde or β5‑selective proteasome inhibitors. Its in vivo activity validates the concept that β5‑selective inhibition can translate to meaningful antitumor efficacy, providing a critical reference point for pharmacokinetic/pharmacodynamic correlations in preclinical oncology programs.

Neurodegenerative Disease Modeling: Polyglutamine Toxicity and Chaperone Induction

CEP1612 suppresses polyglutamine‑induced nuclear inclusion formation and strongly induces the neuroprotective chaperone Hsp70 in postmitotic neurons [5]. This dual action makes it a preferred tool for studying proteasome‑chaperone interactions in Huntington's disease and related polyglutamine disorders. Researchers investigating the therapeutic potential of proteasome modulation in neurodegeneration should select CEP1612 over lactacystin when robust Hsp70 induction is a desired experimental endpoint.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for CEP1612

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.